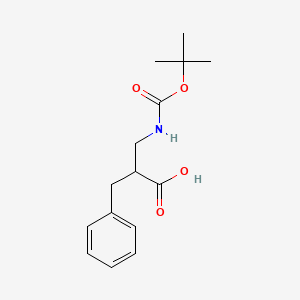

Ácido 2-bencil-3-((terc-butoxicarbonil)amino)propanoico

Descripción general

Descripción

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid, also known as Boc-Amino Acid, is a type of organic compound that has a wide variety of uses in the field of scientific research. Boc-Amino Acids are used as building blocks in the synthesis of peptides and proteins, as well as in the study of enzyme mechanisms and protein-protein interactions. Boc-Amino Acids are also used as reagents in the synthesis of peptidomimetics and other small molecules.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

Ácido 2-bencil-3-((terc-butoxicarbonil)amino)propanoico: se utiliza comúnmente en la síntesis de péptidos. El grupo terc-butoxicarbonil (Boc) sirve como grupo protector para los aminoácidos durante la síntesis de péptidos. Previene reacciones secundarias no deseadas y se puede eliminar en condiciones ácidas suaves sin afectar la cadena peptídica .

Síntesis de Dipéptidos

Este compuesto es fundamental en la síntesis de dipéptidos. Los investigadores han desarrollado líquidos iónicos de aminoácidos protegidos con terc-butoxicarbonil (Boc-AAIL) derivados de estos compuestos, que se utilizan como materiales de partida en la síntesis de dipéptidos. Estos Boc-AAIL facilitan el proceso de síntesis y producen dipéptidos en cantidades satisfactorias .

Aplicaciones de Líquidos Iónicos

Los derivados de aminoácidos protegidos con Boc se utilizan para crear líquidos iónicos a temperatura ambiente (RTIL). Estos RTIL tienen aplicaciones en la síntesis orgánica, ya que pueden actuar como reactivos y medios de reacción eficientes cuando su cadena lateral reactiva y su N-terminal están protegidos químicamente .

Mejora de la Solubilidad

Los derivados del compuesto son conocidos por ser miscibles en disolventes como acetonitrilo, metanol, dimetilformamida (DMF) y dimetilsulfóxido (DMSO), lo que es beneficioso para varios procesos de síntesis química donde la solubilidad es un factor clave .

Grupo Protector en la Síntesis Orgánica

En la síntesis orgánica, el grupo Boc de este compuesto se utiliza para proteger el grupo amino en aminoácidos y otros compuestos que contienen aminas. Esto permite que se produzcan reacciones selectivas en otros sitios reactivos sin interferencia del grupo amino .

Intermediario en la Síntesis de Biotina

Este compuesto sirve como un intermedio clave en la síntesis de Biotina, una vitamina soluble en agua. La biotina juega un papel esencial en el ciclo metabólico, incluida la fijación catalítica del dióxido de carbono en la biosíntesis de ácidos grasos, azúcares y α-aminoácidos .

Investigación en Reacciones de Intercambio de Halógeno

Las variantes protegidas con bencilo de este compuesto se estudian por su papel en las reacciones de intercambio de halógeno, que son fundamentales en la síntesis de varios compuestos orgánicos .

Reciclabilidad en Reacciones Modelo

La investigación indica que ciertos derivados de este compuesto se pueden reciclar varias veces en reacciones modelo sin una pérdida significativa de eficacia, lo que es una propiedad valiosa en las prácticas químicas sostenibles .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . The safety signal word is “Warning” and the hazard statement is H302 . It should be handled with care to avoid skin contact (P261) and protective gloves should be worn (P280) .

Direcciones Futuras

While specific future directions for “2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid” are not mentioned in the available literature, the compound’s use in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor suggests potential applications in the development of new therapeutic agents .

Mecanismo De Acción

Target of Action

It is known that this compound is a derivative of amino acids, which play crucial roles in various biological processes, including protein synthesis .

Mode of Action

It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect the amino group, preventing it from unwanted reactions . This suggests that the compound might interact with its targets through the unprotected part of the molecule, leading to various biochemical changes.

Biochemical Pathways

As an amino acid derivative, it could potentially be involved in protein synthesis and other amino acid-related pathways .

Result of Action

Given its structure as an amino acid derivative, it could potentially influence protein synthesis and other cellular processes involving amino acids .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid . For instance, the compound should be stored in a sealed container in a dry environment at 2-8°C to maintain its stability . Furthermore, the compound’s action and efficacy could potentially be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

Análisis Bioquímico

Biochemical Properties

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, affecting their stability and reactivity. For instance, it may interact with proteases, altering their catalytic activity and substrate specificity .

Cellular Effects

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This can result in altered gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

The molecular mechanism of 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context. It may bind to the active site of enzymes, blocking substrate access and inhibiting catalytic activity. Alternatively, it can induce conformational changes in enzymes, enhancing their activity. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in adaptive cellular responses, altering its initial effects .

Dosage Effects in Animal Models

The effects of 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, cellular stress, and tissue damage. Threshold effects are observed, where a specific dosage range produces optimal results without toxicity .

Metabolic Pathways

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of active or inactive metabolites. These metabolic pathways can affect the compound’s bioavailability and overall efficacy .

Transport and Distribution

The transport and distribution of 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid within cells and tissues are crucial for its activity. The compound may interact with transporters or binding proteins, facilitating its uptake and distribution. Once inside the cell, it can localize to specific compartments or organelles, influencing its accumulation and activity. These interactions determine the compound’s effectiveness in targeting specific cellular processes .

Subcellular Localization

The subcellular localization of 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid affects its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can influence its interactions with biomolecules and its overall impact on cellular function .

Propiedades

IUPAC Name |

2-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCITKXROAFBAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626938 | |

| Record name | 2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26250-90-8 | |

| Record name | α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26250-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26250-90-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

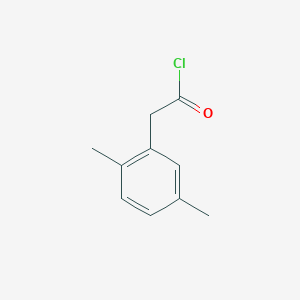

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)

![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)

![1H-Pyrrolo[2,3-d]pyridazine](/img/structure/B1291449.png)